molecular formula C22H26N2O5S B14984661 Methyl 4-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Methyl 4-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B14984661
M. Wt: 430.5 g/mol
InChI Key: GTSQFCQLSAHTPW-UHFFFAOYSA-N
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Description

Methyl 4-{1-[(3-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{1-[(3-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate typically involves multiple steps. One common synthetic route includes:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methanesulfonyl group: This step often involves the reaction of the piperidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 3-methylphenyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the benzoate ester: This step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{1-[(3-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-{1-[(3-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-{1-[(3-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{1-[(2-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate
  • Methyl 4-{1-[(4-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate

Uniqueness

Methyl 4-{1-[(3-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate is unique due to the specific positioning of the methyl group on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from its isomers and other similar compounds.

Properties

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

methyl 4-[[1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C22H26N2O5S/c1-16-4-3-5-17(14-16)15-30(27,28)24-12-10-18(11-13-24)21(25)23-20-8-6-19(7-9-20)22(26)29-2/h3-9,14,18H,10-13,15H2,1-2H3,(H,23,25)

InChI Key

GTSQFCQLSAHTPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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